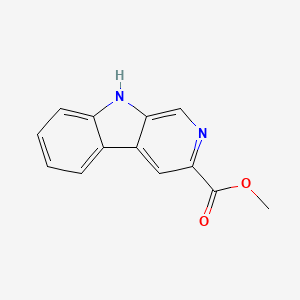

beta-Carboline-3-carboxylic acid methyl ester

Description

Properties

IUPAC Name |

methyl 9H-pyrido[3,4-b]indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c1-17-13(16)11-6-9-8-4-2-3-5-10(8)15-12(9)7-14-11/h2-7,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHFPVCOXBJPIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40990214 | |

| Record name | Methyl 9H-pyrido[3,4-b]indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40990214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69954-48-9 | |

| Record name | Methyl 9H-pyrido[3,4-b]indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69954-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Carboline-3-carboxylic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069954489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 9H-pyrido[3,4-b]indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40990214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-Pyrido(3,4b) indole-3-carboxylicacid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-CARBOLINE-3-CARBOXYLIC ACID METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2A008F6YL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources and Isolation of β-Carboline-3-carboxylic Acid Methyl Ester

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of beta-Carboline-3-carboxylic acid methyl ester (β-CCM), a significant member of the β-carboline alkaloid family. We will delve into its natural occurrences, biosynthetic origins, and detailed methodologies for its extraction, isolation, and purification from natural sources, alongside semi-synthetic approaches from naturally occurring precursors.

Introduction: The Significance of β-Carboline Alkaloids

β-carboline alkaloids are a diverse group of naturally occurring and synthetic compounds characterized by a core 9H-pyrido[3,4-b]indole structure.[1] These molecules have garnered significant attention in the scientific community due to their wide spectrum of pharmacological and biochemical activities.[1] Their reported effects include anti-inflammatory, antioxidant, anti-cancer, anti-microbial, and anti-parasitic properties.[2] β-Carboline-3-carboxylic acid methyl ester (β-CCM), in particular, has been studied for its neurological effects, notably its interaction with benzodiazepine receptors.[3] This guide focuses on the practical aspects of obtaining β-CCM from natural sources, providing a foundation for further research and development.

Natural Sources and Biosynthesis of β-Carboline-3-carboxylic Acid Methyl Ester

β-CCM and its immediate precursors are found in a variety of natural sources, ranging from plants to fermented foods and beverages. The core structure, β-carboline-3-carboxylic acid, arises from the biosynthetic Pictet-Spengler reaction between L-tryptophan and an aldehyde or α-keto acid.[4]

Key Natural Sources

The primary plant source for a diverse array of β-carboline alkaloids is Picrasma quassioides , a member of the Simaroubaceae family.[2] While direct isolation of β-CCM from this plant is not extensively documented, numerous structurally similar β-carboline alkaloids, including those with a methoxycarbonyl group at the C-3 position, have been successfully isolated from its stems.[5] This strongly suggests that P. quassioides is a prime candidate for sourcing β-CCM or its immediate precursor, β-carboline-3-carboxylic acid.

The tetrahydro- derivatives of β-carboline-3-carboxylic acid, which are direct precursors in the biosynthetic pathway, are more widespread. They have been identified in a range of foodstuffs, including:

-

Fruits: Citrus fruits (orange, lemon, grapefruit), bananas, pears, grapes, and tomatoes.

-

Fermented Products: Soy sauce, tabasco sauce, wine, beer, and yogurt.[6]

-

Smoked Foods: Smoked fish, cheese, and sausages.[7]

-

Other Plants: Maca (Lepidium meyenii).[8]

The presence of these precursors in such a wide variety of consumed products indicates a potential for in-vivo formation of β-carboline alkaloids in humans.

Biosynthetic Pathway

The biosynthesis of the β-carboline core originates from the amino acid L-tryptophan. The key step is the Pictet-Spengler reaction , where the ethylamine side chain of tryptophan condenses with an aldehyde or α-keto acid to form a tetrahydro-β-carboline-3-carboxylic acid. Subsequent oxidation (aromatization) of the tetrahydro-β-carboline ring leads to the formation of the fully aromatic β-carboline structure. The methyl ester can then be formed through enzymatic esterification of the carboxylic acid.

Caption: Biosynthetic pathway of β-CCM from L-tryptophan.

Isolation and Purification Methodologies

Extraction of β-Carboline Alkaloids from Picrasma quassioides

The following protocol is adapted from methodologies used for the isolation of various β-carboline alkaloids from the stems of P. quassioides.[5]

Step 1: Material Preparation

-

Air-dry the stems of Picrasma quassioides and grind them into a fine powder.

Step 2: Maceration and Extraction

-

Macerate the powdered plant material in 95% ethanol at room temperature for an extended period (e.g., 2 weeks), with occasional agitation.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude ethanol extract.

Step 3: Acid-Base Partitioning

-

Suspend the crude extract in a 2% aqueous solution of hydrochloric acid.

-

Perform liquid-liquid extraction with ethyl acetate to remove neutral and weakly basic compounds.

-

Adjust the pH of the aqueous layer to approximately 9-10 with an aqueous ammonia solution.

-

Extract the alkaline solution with chloroform or dichloromethane to isolate the basic alkaloid fraction.

-

Concentrate the organic layer under reduced pressure to yield the crude β-carboline alkaloid mixture.

Caption: General workflow for the extraction of β-carboline alkaloids.

Semi-Synthesis of β-CCM from β-Carboline-3-carboxylic Acid

If the primary isolated product is β-carboline-3-carboxylic acid, a straightforward esterification can be performed to yield β-CCM. Two common methods are Fischer esterification and methylation with diazomethane.

Method 1: Fischer Esterification [9][10]

This method is a classic acid-catalyzed esterification.

Protocol:

-

Dissolve the isolated β-carboline-3-carboxylic acid in a large excess of anhydrous methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

-

Reflux the reaction mixture for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize the excess acid with a weak base, such as sodium bicarbonate solution.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude β-CCM.

Method 2: Methylation with Diazomethane [11][12]

Diazomethane is a highly efficient but also highly toxic and explosive reagent. This procedure should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions.

Protocol:

-

Dissolve the β-carboline-3-carboxylic acid in a suitable solvent, such as a mixture of methanol and diethyl ether.

-

Slowly add a freshly prepared ethereal solution of diazomethane at 0°C until the yellow color of diazomethane persists and nitrogen gas evolution ceases.

-

Allow the reaction to proceed for a short period (e.g., 30 minutes).

-

Quench the excess diazomethane by the careful addition of a few drops of acetic acid.

-

Concentrate the reaction mixture under reduced pressure to yield the crude β-CCM.

Purification of β-Carboline-3-carboxylic Acid Methyl Ester

The crude β-CCM obtained from either direct isolation or semi-synthesis can be purified using standard chromatographic techniques.

Step 1: Column Chromatography

-

Subject the crude product to column chromatography on silica gel.

-

Elute with a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

-

Collect the fractions and monitor them by TLC to identify those containing the pure β-CCM.

Step 2: Recrystallization

-

Further purify the pooled fractions containing β-CCM by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to obtain the final product as a crystalline solid.

Step 3: High-Performance Liquid Chromatography (HPLC)

-

For obtaining highly pure β-CCM for analytical or biological studies, reversed-phase HPLC can be employed.[13]

-

A C18 column with a mobile phase consisting of a mixture of water (with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

Quantitative Data on Related Natural β-Carbolines

While specific quantitative data for β-CCM in natural sources is scarce, the following table provides an overview of the concentrations of its precursor, tetrahydro-β-carboline-3-carboxylic acid (THCA) and its 1-methyl derivative (MTCA), in various foodstuffs. This data highlights the widespread presence of the β-carboline-3-carboxylic acid scaffold in nature.

| Natural Source | Compound | Concentration Range | Reference |

| Smoked Fish | THCA | 0.03–12.2 µg/g | [7] |

| Smoked Cheese | THCA | 0.07–6.06 µg/g | [7] |

| Smoked Sausages | THCA | 0.01–14.8 µg/g | [7] |

| Citrus Fruits | MTCA | 0.15–8.37 µg/g | |

| Maca | MTCA | Not specified | [8] |

Conclusion

β-Carboline-3-carboxylic acid methyl ester represents a molecule of significant interest for its pharmacological properties. While its direct isolation from natural sources is not yet a well-established protocol, this guide provides a comprehensive framework for its procurement. The abundance of β-carboline alkaloids in plants like Picrasma quassioides and the widespread occurrence of its precursors in common foodstuffs underscore the natural prevalence of this chemical scaffold. The detailed extraction and semi-synthetic protocols outlined herein offer a practical pathway for researchers to obtain β-CCM for further investigation into its therapeutic potential.

References

Sources

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. mdpi.com [mdpi.com]

- 3. Differential pharmacological effects of beta-carboline-3-carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. Beta-carboline alkaloids from the stems of Picrasma quassioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Presence of tetrahydro-beta-carboline-3-carboxylic acids in foods by gas chromatography-mass spectrometry as their N-methoxycarbonyl methyl ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Methyltetrahydro-{beta}-Carbolines in Maca (Lepidium meyenii) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 11. homework.study.com [homework.study.com]

- 12. Diazomethane makes methyl esters from carboxylic acids [ns1.almerja.com]

- 13. A β-Carboline Alkaloid from the Papua New Guinea Marine Sponge Hyrtios reticulatus - PMC [pmc.ncbi.nlm.nih.gov]

The intricate biosynthetic route to β-Carboline-3-carboxylic acid methyl ester: A technical guide for researchers

This guide provides an in-depth exploration of the biosynthetic pathway leading to β-carboline-3-carboxylic acid methyl ester, a core structure in a wide array of pharmacologically significant alkaloids. Designed for researchers, scientists, and professionals in drug development, this document elucidates the key enzymatic steps, precursor molecules, and the underlying chemical logic of this fascinating biosynthetic process.

Introduction: The Significance of the β-Carboline Scaffold

β-carboline alkaloids are a diverse family of natural and synthetic compounds built upon a tricyclic pyrido[3,4-b]indole skeleton.[1][2][3] These molecules are of significant interest to the scientific community due to their broad spectrum of biological activities, including sedative, anxiolytic, hypnotic, anticonvulsant, antitumor, antiviral, and antimicrobial properties.[1] The specific compound, β-carboline-3-carboxylic acid methyl ester, serves as a crucial intermediate in the synthesis of more complex alkaloids and is a target of study for its own potential pharmacological effects. Understanding its biosynthesis is paramount for harnessing its potential through synthetic biology and chemoenzymatic approaches.

The Core Biosynthetic Event: The Pictet-Spengler Reaction

The cornerstone of β-carboline biosynthesis is the Pictet-Spengler reaction.[4][5][6][7] This elegant chemical transformation involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydro-β-carboline.[4][5][6] In the biosynthesis of β-carboline-3-carboxylic acid methyl ester, the primary precursors are derived from the amino acid L-tryptophan.[8][9][10]

The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes via an electrophilic attack of the indole ring onto the iminium ion. This reaction is remarkably efficient in biological systems, often catalyzed by specific enzymes that control the stereochemistry of the product.[6]

The Biosynthetic Pathway to β-Carboline-3-carboxylic acid methyl ester

The biosynthesis of β-carboline-3-carboxylic acid methyl ester can be dissected into a series of logical and sequential steps, starting from the primary metabolite, L-tryptophan.

Step 1: The Pictet-Spengler Condensation

The initial and most critical step is the Pictet-Spengler reaction between L-tryptophan and a suitable carbonyl compound, typically an α-keto acid like pyruvate or a related aldehyde.[11][12] This condensation reaction leads to the formation of a tetrahydro-β-carboline-3-carboxylic acid intermediate.[11][12] The choice of the carbonyl substrate determines the substitution pattern at the C-1 position of the resulting β-carboline.

Step 2: Aromatization of the Tetrahydro-β-carboline Ring

The newly formed tetrahydro-β-carboline-3-carboxylic acid is then subjected to an oxidation reaction to introduce aromaticity into the newly formed pyridine ring.[13] This aromatization can occur enzymatically or non-enzymatically and often involves the loss of four hydrogen atoms. This step is crucial for the formation of the fully aromatic β-carboline core.

Step 3: Esterification of the Carboxylic Acid

The final step in the biosynthesis of the target molecule is the esterification of the carboxylic acid group at the C-3 position to form the methyl ester. This transformation is typically catalyzed by a methyltransferase enzyme, which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.

The following diagram illustrates the proposed biosynthetic pathway:

Caption: Proposed biosynthetic pathway of β-Carboline-3-carboxylic acid methyl ester.

Enzymology of β-Carboline Biosynthesis

While the chemical transformations are well-understood, the specific enzymes catalyzing each step in various organisms are a subject of ongoing research. In plants, enzymes like strictosidine synthase, which catalyzes a Pictet-Spengler reaction between tryptamine and secologanin, provide a paradigm for understanding the enzymatic control of β-carboline formation.[14][15][16] In microorganisms, novel enzymes such as McbB from Marinactinospora thermotolerans have been identified to catalyze the construction of the β-carboline skeleton.[17][18][19] The identification and characterization of the specific oxidases and methyltransferases involved in the biosynthesis of β-carboline-3-carboxylic acid methyl ester are key areas for future investigation.

Experimental Protocol: Chemoenzymatic Synthesis of β-Carboline-3-carboxylic Acid Methyl Ester

This section outlines a plausible chemoenzymatic approach for the synthesis of β-carboline-3-carboxylic acid methyl ester, leveraging the principles of the biosynthetic pathway.

Objective: To synthesize β-carboline-3-carboxylic acid methyl ester from L-tryptophan methyl ester and an aldehyde via a one-pot Pictet-Spengler reaction followed by oxidation.

Materials:

-

L-tryptophan methyl ester hydrochloride

-

Acetaldehyde (or other suitable aldehyde)

-

Glacial acetic acid

-

Potassium dichromate (K₂Cr₂O₇)

-

Sodium sulfite

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Pictet-Spengler Reaction:

-

Dissolve L-tryptophan methyl ester hydrochloride (1 equivalent) in glacial acetic acid in a round-bottom flask.

-

Add acetaldehyde (1.1 equivalents) to the solution.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

-

Oxidation (Aromatization):

-

To the cooled reaction mixture, cautiously add a solution of potassium dichromate (2-3 equivalents) in water.

-

Stir the mixture at room temperature for 12-24 hours. The color of the solution will change as the oxidation proceeds.

-

Quench the reaction by adding a saturated solution of sodium sulfite until the orange color of Cr₂O₇²⁻ disappears.

-

-

Work-up and Purification:

-

Neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure β-carboline-3-carboxylic acid methyl ester.

-

Self-Validating System:

-

TLC Monitoring: Throughout the reaction, TLC analysis should be used to track the consumption of the starting material and the formation of the tetrahydro-β-carboline intermediate and the final product.

-

Spectroscopic Analysis: The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to validate its identity and purity.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data (¹H NMR, δ ppm) |

| L-Tryptophan methyl ester | C₁₂H₁₄N₂O₂ | 218.25 | Indole and ester protons |

| Tetrahydro-β-carboline intermediate | C₁₄H₁₆N₂O₂ | 244.29 | Aliphatic protons in the tetrahydro-pyridine ring |

| β-Carboline-3-carboxylic acid methyl ester | C₁₃H₁₀N₂O₂ | 226.23 | Aromatic protons of the β-carboline core |

Conclusion and Future Directions

The biosynthesis of β-carboline-3-carboxylic acid methyl ester is a testament to the efficiency and elegance of natural product synthesis. The core Pictet-Spengler reaction provides a versatile platform for the construction of the β-carboline scaffold. Future research in this area will likely focus on the discovery and engineering of novel enzymes with tailored substrate specificities to produce a diverse range of β-carboline analogs with enhanced pharmacological properties. The chemoenzymatic approach outlined here provides a robust framework for the laboratory-scale synthesis of these valuable compounds, paving the way for further biological evaluation and drug development.

References

-

Ma, X., et al. (2008). 3D-Structure and function of strictosidine synthase—the key enzyme of monoterpenoid indole alkaloid biosynthesis. Plant Physiology and Biochemistry, 46(3), 340-355. [Link]

-

Martı́nez, R., & Ramón, D. J. (2018). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 23(10), 2499. [Link]

-

Wang, L., et al. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoroisopropanol. Chinese Journal of Chemistry, 32(6), 522-526. [Link]

-

Wikipedia contributors. (2023, December 2). Strictosidine synthase. In Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia contributors. (2023, November 28). Pictet–Spengler reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

Pharmacognosy - Pharmacy 180. Biosynthesis of Alkaloids. [Link]

-

Sipos, A., et al. (2017). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 22(7), 1058. [Link]

-

Spivey, A. C. (2008). Biosynthesis of Alkaloids. Imperial College London. [Link]

-

Liu, Y., et al. (2021). Strictosidine synthase, an indispensable enzyme involved in the biosynthesis of terpenoid indole and β-carboline alkaloids. Chinese Journal of Natural Medicines, 19(8), 591-607. [Link]

-

Bonanno, C., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 764. [Link]

-

Szabó, L. F. (2008). Rigorous Biogenetic Network for a Group of Indole Alkaloids Derived from Strictosidine. Molecules, 13(8), 1859-1881. [Link]

-

Wikipedia contributors. (2023, November 11). Indole alkaloid. In Wikipedia, The Free Encyclopedia. [Link]

-

Li, S. M. (2012). Biosynthesis of Fungal Indole Alkaloids. Natural product reports, 29(10), 1177-1191. [Link]

-

Williams, R. M., & Stocking, E. M. (2003). Biosynthesis of Prenylated Alkaloids Derived from Tryptophan. In The Alkaloids: Chemistry and Biology (Vol. 60, pp. 1-131). Academic Press. [Link]

-

Chen, M., et al. (2016). Using Strictosidine Synthase to Prepare Novel Alkaloids. Molecules, 21(11), 1478. [Link]

-

Zhang, W., et al. (2013). Discovery of McbB, an enzyme catalyzing the β-carboline skeleton construction in the marinacarboline biosynthetic pathway. Angewandte Chemie International Edition, 52(38), 9980-9984. [Link]

-

Mori, T., et al. (2015). Structural Basis for β-Carboline Alkaloid Production by the Microbial Homodimeric Enzyme McbB. Journal of Biological Chemistry, 290(30), 18573-18584. [Link]

-

Arribas-Lorenzo, G., & Morales, F. J. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Journal of Agricultural and Food Chemistry, 70(29), 9090-9099. [Link]

-

Kitani, S., et al. (2019). Identification of biosynthetic genes for the β-carboline alkaloid kitasetaline and production of the fluorinated derivatives by heterologous expression. Applied microbiology and biotechnology, 103(8), 3417-3427. [Link]

-

Mori, T., et al. (2015). Structural Basis for β-Carboline Alkaloid Production by the Microbial Homodimeric Enzyme McbB. Journal of Biological Chemistry, 290(30), 18573-18584. [Link]

-

Stoit, A. R., & Hermkens, P. H. H. (1991). The biosynthesis of the β-carboline alkaloids, harman and eleagnine. Tetrahedron, 47(32), 6293-6302. [Link]

-

Cao, R., et al. (2019). Synthesis and Fungicidal Activity of β-Carboline Alkaloids and Their Derivatives. Molecules, 24(11), 2154. [Link]

-

Arribas-Lorenzo, G., & Morales, F. J. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Journal of Agricultural and Food Chemistry, 70(29), 9090-9099. [Link]

-

Pinto, M., et al. (2017). Synthesis of β-carboline derivatives. Molbank, 2017(2), M936. [Link]

-

Sipos, A., et al. (2017). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 22(7), 1058. [Link]

-

Wikipedia contributors. (2023, April 19). β-Carboline. In Wikipedia, The Free Encyclopedia. [Link]

-

Vemu, B. R., et al. (2019). Recent developments in the Synthesis and Biological Activities of THβ-carboline and Its Analogs: Review. Journal of the Turkish Chemical Society Section A: Chemistry, 6(3), 395-430. [Link]

-

Nurul Tasnim, N. A., et al. (2022). SYNTHESIS AND MECHANISM STUDY OF NEW BIVALENT β-CARBOLINE DERIVATIVES. Malaysian Journal of Analytical Sciences, 26(1), 1-10. [Link]

-

Larkin, C. J., & O'Brien, P. (2014). Methodologies for the synthesis of β-carbolines. LJMU Research Online. [Link]

-

Zhang, Y., et al. (2014). Synthesis and Bioactivity of β-Carboline Derivatives. International Journal of Molecular Sciences, 15(9), 15993-16006. [Link]

Sources

- 1. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. β-Carboline - Wikipedia [en.wikipedia.org]

- 4. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. pharmacy180.com [pharmacy180.com]

- 9. Indole alkaloid - Wikipedia [en.wikipedia.org]

- 10. Biosynthesis of Fungal Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 14. 3D-Structure and function of strictosidine synthase--the key enzyme of monoterpenoid indole alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Strictosidine synthase - Wikipedia [en.wikipedia.org]

- 16. cjnmcpu.com [cjnmcpu.com]

- 17. Discovery of McbB, an enzyme catalyzing the β-carboline skeleton construction in the marinacarboline biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structural Basis for β-Carboline Alkaloid Production by the Microbial Homodimeric Enzyme McbB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacological Properties of β-Carboline-3-carboxylic acid methyl ester (β-CCM)

For: Researchers, Scientists, and Drug Development Professionals

Abstract

β-Carboline-3-carboxylic acid methyl ester (β-CCM) is a prominent member of the β-carboline family, a group of indole alkaloids with significant psychoactive properties.[1] This technical guide provides a comprehensive overview of the pharmacological properties of β-CCM, with a focus on its mechanism of action, physiological effects, and its application as a research tool. We will delve into its interaction with the GABAA receptor complex, its characterization as a potent inverse agonist at the benzodiazepine binding site, and the resulting anxiogenic and proconvulsant activities. This document is intended to serve as a detailed resource for researchers and drug development professionals working with or interested in the pharmacology of β-carbolines and the modulation of the GABAergic system.

Introduction: The Significance of β-CCM in Neuroscience Research

The β-carboline alkaloids have garnered considerable interest due to their wide distribution in nature and their diverse biological activities.[1] β-Carboline-3-carboxylic acid methyl ester (β-CCM), a synthetic derivative, has emerged as a crucial pharmacological tool for investigating the function of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Its potent and specific actions have been instrumental in elucidating the spectrum of pharmacological effects that can be elicited through the benzodiazepine binding site of the GABAA receptor.

Unlike benzodiazepines, which are positive allosteric modulators that enhance GABAergic neurotransmission and produce anxiolytic, anticonvulsant, and sedative effects, β-CCM acts as an inverse agonist.[2][3] This means it binds to the benzodiazepine receptor and induces a conformational change that reduces the effect of GABA, leading to neuronal hyperexcitability.[4] This property makes β-CCM a powerful tool for studying the neural mechanisms underlying anxiety, seizures, and memory.[5][6][7]

Molecular Mechanism of Action: Interaction with the GABAA Receptor

The primary molecular target of β-CCM is the benzodiazepine (BZD) binding site located at the interface of the α and γ subunits of the GABAA receptor. The binding of β-CCM to this site allosterically modulates the receptor's function, but in a manner opposite to that of classical benzodiazepines like diazepam.

Inverse Agonism at the Benzodiazepine Receptor

β-CCM is classified as a potent inverse agonist at the benzodiazepine receptor.[3] While agonists (e.g., diazepam) increase the frequency of chloride channel opening in the presence of GABA, and antagonists (e.g., flumazenil) block the effects of both agonists and inverse agonists without intrinsic activity, inverse agonists like β-CCM decrease the frequency of channel opening. This reduction in GABAergic inhibition leads to a state of increased neuronal excitability. The effects of β-CCM can be blocked by the benzodiazepine antagonist flumazenil (Ro 15-1788), confirming its action at the BZD receptor.[6][8]

The interaction of β-CCM and other β-carbolines with the GABAA receptor is complex. While its primary action is as an inverse agonist at the benzodiazepine site, some studies suggest that at higher concentrations, certain β-carbolines may interact with other sites on the GABAA receptor complex.[9]

Figure 1: Allosteric modulation of the GABAA receptor by β-CCM.

Binding Affinity

β-CCM and its analogs are potent inhibitors of [3H]-flunitrazepam binding to benzodiazepine receptors in vitro.[10] The affinity of β-carboline esters for the benzodiazepine receptor can vary depending on the ester group, with shorter alkyl chains generally showing high affinity.[11]

| Compound | IC50 (nM) for [3H]-flunitrazepam displacement | Receptor Action |

| β-Carboline-3-carboxylic acid methyl ester (β-CCM) | ~4-7 | Inverse Agonist |

| Diazepam | ~5 | Agonist |

| Flumazenil (Ro 15-1788) | - | Antagonist |

Table 1: Comparative binding affinities and receptor actions of β-CCM and other benzodiazepine receptor ligands.[12]

Pharmacological Effects: From Bench to Behavior

The inverse agonist activity of β-CCM at the molecular level translates into distinct and robust physiological and behavioral effects in vivo. These effects are generally opposite to those produced by benzodiazepines.

Proconvulsant Activity

One of the most prominent effects of β-CCM is its potent proconvulsant and convulsant activity.[6][10] When administered to rodents, β-CCM can induce seizures, and at sub-convulsive doses, it can lower the threshold for seizures induced by other chemical convulsants like pentylenetetrazol (PTZ).[6] The convulsive dose 50 (CD50) in mice is approximately 5 mg/kg when administered subcutaneously.[6] These convulsions are characterized by their rapid onset and are of cortical origin, quickly propagating to other brain regions like the hippocampus.[6] The proconvulsant effects of β-CCM can be effectively blocked by prior administration of diazepam or the benzodiazepine antagonist flumazenil.[6]

Anxiogenic Properties

In contrast to the anxiolytic effects of benzodiazepines, β-CCM produces clear anxiogenic (anxiety-promoting) effects in animal models of anxiety.[5] In the light/dark box choice test, for instance, mice treated with β-CCM spend significantly less time in the brightly lit compartment, indicating an anxiety-like response.[5] These anxiogenic effects are dose-dependent and can also be reversed by the benzodiazepine antagonist flumazenil, further solidifying the role of the benzodiazepine receptor in mediating these behaviors.[5]

Effects on Learning and Memory

Interestingly, while benzodiazepines are known to cause anterograde amnesia, β-CCM has been shown to enhance performance in certain learning and memory tasks.[7][13] Studies using passive avoidance tasks and habituation to a new environment in mice have demonstrated that β-CCM can improve memory retention.[7] This effect is also blocked by flumazenil, suggesting that the benzodiazepine receptor system plays a modulatory role in cognitive processes.[7][13]

Pharmacokinetics and Metabolism

The in vivo effects of β-carboline esters can be influenced by their pharmacokinetic properties, particularly their rate of degradation.[14] For instance, the difference in convulsant potency between the methyl and ethyl esters of β-carboline-3-carboxylic acid in rodents has been attributed to differences in their rates of hydrolysis by plasma esterases.[14] The rapid degradation of some β-carboline esters can limit their in vivo activity and duration of action.

Synthesis of β-CCM

β-CCM and other β-carboline derivatives are typically synthesized through the Pictet-Spengler reaction.[15][16] This reaction involves the condensation of a tryptamine derivative (like tryptophan methyl ester) with an aldehyde or ketone, followed by cyclization and subsequent aromatization.[15][16]

Figure 2: Simplified schematic of the Pictet-Spengler synthesis of β-CCM.

Experimental Protocols

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity of β-CCM for the benzodiazepine receptor.

Methodology:

-

Membrane Preparation: Prepare crude synaptic membranes from rat cerebral cortex or cerebellum.

-

Incubation: Incubate the membranes with a fixed concentration of a radiolabeled benzodiazepine ligand (e.g., [3H]-flunitrazepam) and varying concentrations of β-CCM.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value of β-CCM (the concentration that inhibits 50% of the specific binding of the radioligand).

In Vivo Proconvulsant Activity Assessment

Objective: To evaluate the convulsant or proconvulsant effects of β-CCM in rodents.

Methodology:

-

Animal Model: Use adult male mice or rats.

-

Drug Administration: Administer β-CCM via a suitable route (e.g., intraperitoneal or subcutaneous injection) at various doses.

-

Behavioral Observation: Observe the animals for the occurrence of seizures (e.g., myoclonic jerks, clonic-tonic convulsions) and record the latency to the first seizure.

-

CD50 Determination: For convulsant effects, determine the dose that produces convulsions in 50% of the animals.

-

Proconvulsant Assessment: For proconvulsant effects, administer a sub-threshold dose of β-CCM followed by a sub-threshold dose of a known convulsant (e.g., PTZ) and observe for a potentiation of seizure activity.

Anxiogenic Activity Assessment (Light/Dark Box Test)

Objective: To assess the anxiety-like effects of β-CCM in mice.

Methodology:

-

Apparatus: Use a two-compartment box with one compartment brightly illuminated and the other dark.

-

Animal Acclimation: Allow the animals to acclimate to the testing room.

-

Drug Administration: Administer β-CCM or vehicle to the mice.

-

Testing: Place each mouse in the center of the lit compartment and allow it to explore freely for a set period (e.g., 5-10 minutes).

-

Data Collection: Record the time spent in the lit compartment, the number of transitions between compartments, and other exploratory behaviors.

-

Data Analysis: Compare the behavioral parameters between the β-CCM-treated and control groups. A significant decrease in the time spent in the lit compartment is indicative of an anxiogenic effect.

Conclusion and Future Directions

β-Carboline-3-carboxylic acid methyl ester is a powerful pharmacological agent whose inverse agonist properties at the benzodiazepine receptor have been instrumental in advancing our understanding of the GABAergic system. Its proconvulsant, anxiogenic, and memory-enhancing effects provide a valuable counterpoint to the actions of benzodiazepines, allowing for a more complete picture of the physiological roles of the GABAA receptor.

Future research may focus on leveraging the structure-activity relationships of β-carbolines to develop novel therapeutic agents. For instance, partial inverse agonists could potentially be developed as cognitive enhancers or treatments for conditions associated with excessive GABAergic inhibition. The continued use of β-CCM as a research tool will undoubtedly lead to further insights into the complex neurobiology of anxiety, epilepsy, and cognition.

References

- Oakley, N. R., Jones, B. J., & Straughan, D. W. (1984). The pharmacology of the methyl, ethyl and n-propyl esters of beta-carboline-3-carboxylic acid. British Journal of Pharmacology, 82(3), 741–748.

- Skolnick, P., Schweri, M. M., Paul, S. M., Martin, J. V., Wagner, R. L., & Mendelson, W. B. (1983). Pharmacokinetic and pharmacodynamic factors contributing to the convulsant action of beta-carboline-3-carboxylic acid esters. Life Sciences, 32(21), 2437–2444.

- Silva, A. M. S., & Cavaleiro, J. A. S. (2016).

- Belzung, C., Misslin, R., Vogel, E., Dodd, R. H., & Chapouthier, G. (1987). Anxiogenic effects of methyl-beta-carboline-3-carboxylate in a light/dark choice situation. Pharmacology Biochemistry and Behavior, 28(1), 29–33.

- File, S. E., & Pellow, S. (1985). The convulsions induced by methyl beta-carboline-3-carboxylate in the mouse. British Journal of Pharmacology, 86(4), 737–742.

- Borea, P. A., Gilli, G., Bertolasi, V., & Ferretti, V. (1995). Structural features controlling the binding of β-carbolines to the benzodiazepine receptor. Molecular Pharmacology, 47(4), 665-673.

-

PrepChem. (n.d.). Synthesis of β-carbolin-3-carboxylic acid N-methylamide. Retrieved from [Link]

- Im, W. B., Pregenzer, J. F., & Carter, D. B. (1995). Interaction of beta-carboline inverse agonists for the benzodiazepine site with another site on GABAA receptors. Journal of Pharmacology and Experimental Therapeutics, 275(2), 654–660.

-

ResearchGate. (n.d.). β‐carboline‐3‐carboxylic acid. Retrieved from [Link]

- Dodd, R. H., Ouannes, C., Thiebot, M. H., Valin, A., Deperrois, L., & Rossier, J. (1987). Synthesis and some properties of a homologous series of beta-carboline-3-carboxylic esters. Il Farmaco; edizione scientifica, 42(1), 59-67.

- Cain, C. K., & Cook, J. M. (1984). Characteristics of [3H]propyl beta-carboline-3-carboxylate binding to benzodiazepine receptors in human brain. Journal of Neurochemistry, 42(4), 1015-1022.

- Paterson, I. A., & Roberts, M. H. (1983). Methyl-beta-carboline-3-carboxylate attenuates GABA effects in rat brain hippocampus in vivo. Brain Research, 278(1-2), 274–278.

- Hein, R. L., & Spealman, R. D. (1985). Discriminative and aversive properties of beta-carboline-3-carboxylic acid ethyl ester, a benzodiazepine receptor inverse agonist, in rhesus monkeys. The Journal of Pharmacology and Experimental Therapeutics, 232(3), 747–754.

- Medina, J. H., Novas, M. L., Wolfman, C., Levi de Stein, M., & De Robertis, E. (1987). Proconvulsant and 'anxiogenic' effects of n-butyl beta carboline-3-carboxylate, an endogenous benzodiazepine binding inhibitor from brain. Pharmacology, Biochemistry and Behavior, 28(4), 521–525.

- Skolnick, P., Paul, S. M., & Barker, J. L. (1980). Modulation of GABA binding to rat brain membranes by alkyl beta-carboline-3-carboxylate esters. European Journal of Pharmacology, 65(1), 125–127.

- Johnston, A. L., & File, S. E. (1986). Differential effects of an anxiogenic beta-carboline on single unit activity in the locus coeruleus and substantia nigra of the rat brain. Neuroscience Letters, 70(3), 353–357.

- Martin, B., Venault, P., & Chapouthier, G. (1993). Convulsions induced by methyl beta-carboline-3-carboxylate in mice: effects of preceding saline injections. Epilepsia, 34(6), 1003–1006.

- Braestrup, C., & Nielsen, M. (1981). GABA reduces binding of 3H-methyl beta-carboline-3-carboxylate to brain benzodiazepine receptors.

- Previero, A., Castellano, C., Scuri, R., Bianchi, M., Rizzoli, A. A., & Galzigna, L. (1989). Synthesis and some properties of a homologous series of beta-carboline-3-carboxylic esters. Il Farmaco; edizione scientifica, 44(4), 435-441.

- Kamal, A., Reddy, M. K., & Dastagiri, D. (2015). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules (Basel, Switzerland), 20(8), 14786–14815.

- Pähkla, R., Rago, L., & Allikmets, L. (1991). 3-(Methoxycarbonyl)-amino-beta-carboline, a selective antagonist of the sedative effects of benzodiazepines. Pharmacology & Toxicology, 68(1), 60–62.

- Venault, P., Chapouthier, G., Simiand, J., Dodd, R. H., & Rossier, J. (1987). Enhancement of performance by methyl beta-carboline-3-carboxylate, in learning and memory tasks. Brain Research Bulletin, 19(3), 365–370.

- Stephens, D. N., Shearman, G. T., & Kehr, W. (1984).

-

Semantic Scholar. (n.d.). Proconvulsant and 'anxiogenic' effects of n-butyl β carboline-3-carboxylate, an endogenous benzodiazepine binding inhibitor from brain. Retrieved from [Link]

- Chapouthier, G., Venault, P., Dodd, R. H., & Rossier, J. (1990). Methyl beta-carboline-3-carboxylate enhances performance in a multiple-trial learning task in mice. Pharmacology, Biochemistry, and Behavior, 35(2), 281–284.

- Stephens, D. N., & Kehr, W. (1985).

- Serra, M., Ghessa, G. L., & Biggio, G. (1988). Enhanced sensitivity to beta-carboline inverse agonists in rats chronically treated with FG 7142. European Journal of Pharmacology, 149(3), 329–337.

-

REFERENCE.md. (n.d.). beta-carboline-3-carboxylic acid methyl ester (definition). Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Beta-carboline – Knowledge and References. Retrieved from [Link]

- Nielsen, M., & Braestrup, C. (1980). Urinary and brain beta-carboline-3-carboxylates as potent inhibitors of brain benzodiazepine receptors.

-

National Center for Biotechnology Information. (2025). β-carboline-3-carboxamide antimalarials: Structure-activity relationship, ADME-tox studies and resistance profiling. PubMed Central. Retrieved from [Link]

- Weissman, B. A., & Skolnick, P. (1983). Effect of beta-carboline-3-carboxoylate-t-butyl ester on ventilatory control. European Journal of Pharmacology, 96(3-4), 289–292.

- Cao, R., Peng, W., Wang, Z., & Xu, A. (2007). beta-Carboline alkaloids: biochemical and pharmacological functions. Current Medicinal Chemistry, 14(4), 479–500.

-

National Center for Biotechnology Information. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid methyl ester. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Ethyl β-Carboline-3-Carboxylate Increases Cervical Cancer Cell Apoptosis Through ROS-p38 MAPK Signaling Pathway. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis and Antimicrobial Activities of 3-Methyl-β-Carboline Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid. PubChem. Retrieved from [Link]

- Adachi, J., Mizoi, Y., Naito, T., Ogawa, Z., Shiono, H., & Ueno, Y. (1991). Identification of tetrahydro-beta-carboline-3-carboxylic acid in foodstuffs, human urine and human milk. Alcohol and Alcoholism (Oxford, Oxfordshire), 26(5-6), 537–542.

Sources

- 1. beta-Carboline alkaloids: biochemical and pharmacological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discriminative and aversive properties of beta-carboline-3-carboxylic acid ethyl ester, a benzodiazepine receptor inverse agonist, in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyl-beta-carboline-3-carboxylate attenuates GABA effects in rat brain hippocampus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anxiogenic effects of methyl-beta-carboline-3-carboxylate in a light/dark choice situation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of convulsions induced by methyl beta-carboline-3-carboxylate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enhancement of performance by methyl beta-carboline-3-carboxylate, in learning and memory tasks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-(Methoxycarbonyl)-amino-beta-carboline, a selective antagonist of the sedative effects of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interaction of beta-carboline inverse agonists for the benzodiazepine site with another site on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential pharmacological effects of beta-carboline-3-carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and some properties of a homologous series of beta-carboline-3-carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Methyl beta-carboline-3-carboxylate enhances performance in a multiple-trial learning task in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetic and pharmacodynamic factors contributing to the convulsant action of beta-carboline-3-carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sciforum.net [sciforum.net]

- 16. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of β-Carboline-3-carboxylic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Carboline-3-carboxylic acid methyl ester (β-CCM) is a prototypical member of the β-carboline family, known for its high affinity for the benzodiazepine (BZD) binding site on the γ-aminobutyric acid type A (GABA-A) receptor. Unlike classical benzodiazepines which act as positive allosteric modulators, β-CCM exhibits inverse agonist properties, leading to proconvulsant and anxiogenic effects. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of β-CCM, delving into the critical structural motifs that govern its pharmacological profile. We will explore how modifications to the β-carboline core, particularly at the C-3 ester position, influence receptor binding affinity and intrinsic efficacy, ultimately dictating the compound's physiological effects. This document is intended to serve as a valuable resource for researchers in neuroscience and medicinal chemistry, offering insights into the rational design of novel ligands targeting the BZD receptor with tailored pharmacological activities.

Introduction: The Significance of β-Carboline-3-carboxylic acid methyl ester

The discovery of β-carbolines, including β-CCM, as high-affinity ligands for the benzodiazepine receptor has been a pivotal moment in neuropharmacology.[1][2] These compounds have served as invaluable chemical tools to probe the intricacies of the GABA-A receptor system and its role in regulating neuronal excitability, anxiety, and memory.[3][4][5] β-CCM, in particular, has been instrumental in defining the concept of inverse agonism at the BZD receptor, demonstrating that ligands can induce effects opposite to those of agonists like diazepam.[2][5] A thorough understanding of the SAR of β-CCM is therefore crucial for the development of novel therapeutic agents with specific and predictable effects on the central nervous system.

The Core Pharmacophore: The β-Carboline Scaffold

The tricyclic β-carboline ring system is the fundamental structural framework responsible for the high-affinity binding to the benzodiazepine receptor. This planar, aromatic structure is believed to interact with a specific pocket on the GABA-A receptor, likely through π-π stacking and hydrogen bonding interactions. The precise orientation of this scaffold within the binding site is a key determinant of the ligand's pharmacological activity.

The Critical Role of the C-3 Position Ester Group

The ester moiety at the C-3 position of the β-carboline ring is a critical determinant of both binding affinity and the nature of the pharmacological response. The size and nature of the alkyl group of the ester have a profound impact on the compound's activity.

Impact of Ester Alkyl Chain Length

A homologous series of β-carboline-3-carboxylic acid esters has been synthesized and evaluated, revealing a clear trend in their pharmacological properties.[6][7]

-

Methyl and Ethyl Esters (e.g., β-CCM): These short-chain esters are potent inverse agonists, exhibiting proconvulsant and anxiogenic properties.[6][8] β-CCM is a potent convulsant, while the ethyl ester (β-CCE) also shows proconvulsant activity.[6][8]

-

Propyl Ester: The propyl ester of β-carboline-3-carboxylic acid displays a significant shift in its pharmacological profile. While it retains high affinity for the BZD receptor, it lacks the convulsant properties of the methyl and ethyl esters.[6] In fact, it can antagonize the convulsant effects of β-CCM.[6]

-

Butyl and Longer Chain Esters: As the alkyl chain length increases beyond propyl, the compounds tend to exhibit antagonist or even partial agonist (anticonvulsant) properties.[7][9] For instance, n-butyl β-carboline-3-carboxylate (β-CCB) acts as a proconvulsant and anxiogenic agent, behaving as an inverse agonist.[9] However, esters with acyl residues longer than C4 have been shown to possess anticonvulsant activity.[7]

This transition from inverse agonism to antagonism and partial agonism with increasing ester chain length is a classic example of how subtle structural modifications can dramatically alter the intrinsic efficacy of a ligand.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the binding affinities and pharmacological effects of a homologous series of β-carboline-3-carboxylic acid esters.

| Compound | Alkyl Group (R) | Receptor Binding Affinity (IC50, nM) | Pharmacological Effect |

| β-CCM | Methyl | ~1 | Potent Convulsant, Anxiogenic[6][8] |

| β-CCE | Ethyl | ~0.5 | Proconvulsant, Anxiogenic[1][6] |

| β-CCP | Propyl | ~1 | Antagonist of β-CCM convulsions[6] |

| β-CCB | n-Butyl | ~7 | Proconvulsant, Anxiogenic[9] |

Note: IC50 values are approximate and can vary depending on the experimental conditions.

Modifications to the β-Carboline Ring System

Substitutions on the aromatic rings of the β-carboline nucleus can also modulate the affinity and efficacy of the ligands. For instance, the introduction of substituents at positions 5, 6, and 7 can influence the electronic properties and steric bulk of the molecule, thereby affecting its interaction with the receptor. A detailed exploration of these modifications is beyond the scope of this guide but represents an active area of research in the field.

Experimental Protocols for SAR Determination

The elucidation of the SAR of β-CCM and its analogs relies on a combination of in vitro and in vivo experimental techniques.

In Vitro Radioligand Binding Assay

This assay is fundamental for determining the affinity of a compound for the benzodiazepine receptor.

Protocol:

-

Membrane Preparation: Isolate synaptic membranes from rodent brain tissue (e.g., cerebral cortex or cerebellum) through a series of centrifugation and homogenization steps.

-

Incubation: Incubate the prepared membranes with a radiolabeled BZD receptor ligand (e.g., [³H]-flunitrazepam) and varying concentrations of the test compound (e.g., β-CCM analog).

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). This value is inversely proportional to the binding affinity.

Diagram: Radioligand Binding Assay Workflow

Caption: Workflow for determining receptor binding affinity.

In Vivo Behavioral Assays

To assess the functional consequences of receptor binding (i.e., inverse agonism, antagonism, or agonism), various in vivo behavioral models are employed.

Proconvulsant/Convulsant Activity:

-

Pentylenetetrazole (PTZ) Seizure Threshold Test: Administer a sub-convulsive dose of PTZ to animals pre-treated with the test compound. A potentiation of PTZ-induced seizures indicates a proconvulsant effect.

-

Observation of Spontaneous Convulsions: Administer the test compound alone and observe the animals for the occurrence of seizures.

Anxiogenic Activity:

-

Elevated Plus Maze Test: This test is based on the natural aversion of rodents to open and elevated spaces. Anxiogenic compounds decrease the time spent and the number of entries into the open arms of the maze.

-

Light-Dark Box Test: This test utilizes the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas. Anxiogenic drugs decrease the time spent in the light compartment.

The Underlying Mechanism: Allosteric Modulation of the GABA-A Receptor

β-Carbolines exert their effects by binding to the benzodiazepine site, which is distinct from the GABA binding site on the GABA-A receptor. This binding allosterically modulates the receptor's response to GABA.

-

Agonists (e.g., Diazepam): Enhance the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization (inhibitory effect).

-

Inverse Agonists (e.g., β-CCM): Reduce the effect of GABA, leading to decreased chloride ion influx and neuronal depolarization (excitatory effect).

-

Antagonists (e.g., Flumazenil): Bind to the receptor but have no intrinsic activity. They block the effects of both agonists and inverse agonists.

Diagram: Allosteric Modulation of the GABA-A Receptor

Caption: Ligand interactions at the benzodiazepine site.

Conclusion and Future Directions

The structure-activity relationship of β-carboline-3-carboxylic acid methyl ester and its analogs provides a compelling case study in medicinal chemistry, demonstrating how subtle structural changes can lead to a spectrum of pharmacological activities. The C-3 ester group is a key modulator of intrinsic efficacy at the benzodiazepine receptor. A thorough understanding of these SAR principles is essential for the rational design of novel BZD receptor ligands with desired therapeutic profiles, such as anxiolytics with reduced sedative effects, cognitive enhancers, or agents to treat seizure disorders. Future research will likely focus on exploring further substitutions on the β-carboline scaffold and employing computational modeling to refine our understanding of the ligand-receptor interactions that govern the diverse pharmacological effects of this fascinating class of molecules.

References

- Oakley, N. R., & Jones, B. J. (1982). Differential pharmacological effects of beta-carboline-3-carboxylic acid esters. Neuropharmacology, 21(6), 587-589.

- Skolnick, P., et al. (1982). Pharmacokinetic and Pharmacodynamic Factors Contributing to the Convulsant Action of beta-carboline-3-carboxylic Acid Esters. Life Sciences, 30(21), 1835-1841.

- Nielsen, M., & Braestrup, C. (1980). Ethyl beta-carboline-3-carboxylate shows differential benzodiazepine receptor interaction.

- Medina, J. H., et al. (1989). Proconvulsant and 'anxiogenic' effects of n-butyl beta carboline-3-carboxylate, an endogenous benzodiazepine binding inhibitor from brain. Brain Research Bulletin, 22(4), 675-678.

- Chapouthier, G., & Venault, P. (2002). From the Behavioral Pharmacology of Beta-Carbolines to Seizures, Anxiety, and Memory. Neurobiology of Learning and Memory, 78(3), 517-531.

- Braestrup, C., et al. (1982). Beta-carboline binding indicates the presence of benzodiazepine receptor subclasses in the bovine central nervous system. Naunyn-Schmiedeberg's Archives of Pharmacology, 319(2), 172-177.

- Las Heras, B., et al. (2008). Synthesis of β-carboline derivatives. Molecular Diversity, 12(3-4), 205-214.

- Venault, P., et al. (1986). Benzodiazepine impairs and beta-carboline enhances performance in learning and memory tasks.

- O'Brien, J. A., et al. (1981). Binding of beta-carboline-3-carboxylic acid ethyl ester to mouse brain benzodiazepine receptors in vivo. European Journal of Pharmacology, 72(4), 357-360.

- Zhang, H., et al. (2015). Synthesis and Antimicrobial Activities of 3-Methyl-β-Carboline Derivatives.

- Braestrup, C., & Nielsen, M. (1981). GABA reduces binding of 3H-methyl beta-carboline-3-carboxylate to brain benzodiazepine receptors.

- Raffalli-Sebille, M. J., et al. (1990). Methyl beta-carboline-3-carboxylate enhances performance in a multiple-trial learning task in mice. Pharmacology Biochemistry and Behavior, 35(2), 281-284.

- Dodd, R. H., et al. (1991). Structural features controlling the binding of beta-carbolines to the benzodiazepine receptor. Journal of Molecular Structure, 250, 233-247.

- Previero, A., et al. (1989). Synthesis and some properties of a homologous series of beta-carboline-3-carboxylic esters. Il Farmaco, 44(4), 435-441.

- Anderson, M. O., et al. (2012). Structure-activity relationship study of beta-carboline derivatives as haspin kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 2015-2019.

- Bejigo, N., & Melaku, Y. (2022). Recent developments in the Synthesis and Biological Activities of THβ-carboline and Its Analogs: Review. Ethiopian Journal of Science and Sustainable Development, 9(2).

- Ghorai, P., & Ghorai, S. (2022). A new protocol for the chemoselective aromatization of tetrahydro‐β‐carboline‐3‐carboxylic acids to direct biomimetic one step synthesis of β‐carboline‐3‐carboxylic acids. Synthesis.

- Kaur, G., et al. (2021). β-carboline-3-carboxamide antimalarials: Structure-activity relationship, ADME-tox studies and resistance profiling. European Journal of Medicinal Chemistry, 221, 113536.

- Hamilton, T. J., et al. (2021). β-Carboline (FG-7142) modulates fear but not anxiety-like behaviour in zebrafish. Scientific Reports, 11(1), 1-12.

- Venault, P., et al. (1986). Benzodiazepine impairs and beta-carboline enhances performance in learning and memory tasks.

- Kumar, V., et al. (2021). Structure activity relationship in β-carboline derived anti-malarial agents. European Journal of Medicinal Chemistry, 221, 113536.

- Akabli, T., et al. (2018). Structure-activity relationship of the β-carboline derivatives. Journal of Biomolecular Structure and Dynamics, 36(15), 4057-4071.

- Anderson, M. O., et al. (2012). Structure-activity relationship study of beta-carboline derivatives as haspin kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 2015-2019.

- Tenen, S. S., & Hirsch, J. D. (1980). beta-Carboline-3-carboxylic acid ethyl ester antagonizes diazepam activity.

Sources

- 1. Ethyl beta-carboline-3-carboxylate shows differential benzodiazepine receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. beta-Carboline-3-carboxylic acid ethyl ester antagonizes diazepam activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. From the Behavioral Pharmacology of Beta-Carbolines to Seizures, Anxiety, and Memory - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From the behavioral pharmacology of beta-carbolines to seizures, anxiety, and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzodiazepine impairs and beta-carboline enhances performance in learning and memory tasks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential pharmacological effects of beta-carboline-3-carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and some properties of a homologous series of beta-carboline-3-carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic and pharmacodynamic factors contributing to the convulsant action of beta-carboline-3-carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Proconvulsant and 'anxiogenic' effects of n-butyl beta carboline-3-carboxylate, an endogenous benzodiazepine binding inhibitor from brain [pubmed.ncbi.nlm.nih.gov]

The Double-Edged Sword: A Technical Guide to β-Carboline-3-Carboxylic Acid Methyl Ester Derivatives and Analogs

Introduction: The Enduring Intrigue of the β-Carboline Scaffold

The β-carboline framework, a tricyclic indole alkaloid, represents a privileged scaffold in medicinal chemistry.[1][2] Its rigid, planar structure, composed of a pyridine ring fused to an indole skeleton, serves as a versatile template for interacting with a multitude of biological targets.[1][3] This guide focuses specifically on β-carboline-3-carboxylic acid methyl ester (β-CCM) and its derivatives, a class of compounds renowned for their profound and often paradoxical effects on the central nervous system (CNS).

Initially isolated from natural sources like Peganum harmala, synthetic β-carboline derivatives have since been developed, exhibiting a wide spectrum of pharmacological activities.[2][4] These range from potent anticancer and antimicrobial effects to significant modulation of neurological pathways.[3][4][5] The core of their CNS activity lies in their high-affinity binding to the benzodiazepine site on the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain. However, unlike classical benzodiazepines which are agonists at this site, many β-CCM derivatives act as inverse agonists, producing effects diametrically opposed to sedation and anxiolysis. This guide will dissect the synthesis, structure-activity relationships, and pharmacological evaluation of these compelling molecules, providing researchers with a comprehensive understanding of their scientific and therapeutic landscape.

I. Synthetic Strategies: Building the β-Carboline Core

The cornerstone of β-carboline synthesis is the Pictet-Spengler reaction .[6][7][8] This robust and versatile cyclization reaction involves the condensation of a β-arylethylamine (such as tryptamine or a derivative) with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[8] The reaction's efficiency and tolerance for a wide range of substituents make it the preferred method for constructing the tetrahydro-β-carboline skeleton, which can then be aromatized to the fully aromatic β-carboline.[6][9]

Core Synthesis Workflow: Pictet-Spengler Reaction

The synthesis typically proceeds in a two-step sequence: formation of a tetrahydro-β-carboline intermediate, followed by oxidation.

Caption: Pictet-Spengler reaction workflow for β-carboline synthesis.

Modern variations of this reaction utilize green catalysts and one-pot procedures to improve efficiency and yield.[10][11] For instance, the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a catalyst can afford high yields of tetrahydro-β-carbolines under mild conditions.[6]

Protocol: General Synthesis of a 1-Substituted-β-carboline-3-carboxylic acid methyl ester

This protocol outlines a general procedure starting from L-tryptophan methyl ester.

-

Pictet-Spengler Condensation:

-

Dissolve L-tryptophan methyl ester (1 equivalent) in a suitable solvent (e.g., dichloromethane).

-

Add the desired aldehyde (e.g., acetaldehyde for a 1-methyl derivative) (1.1 equivalents).

-

Add a catalytic amount of an acid catalyst, such as trifluoroacetic acid (TFA).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

-

Dry the organic layer, filter, and concentrate under reduced pressure to yield the crude tetrahydro-β-carboline intermediate.

-

-

Oxidative Aromatization:

-

Dissolve the crude tetrahydro-β-carboline from the previous step in a suitable solvent (e.g., anhydrous THF or xylene).[5][12]

-

Add an oxidizing agent, such as potassium permanganate (KMnO4) or palladium on carbon (Pd/C).[5][12]

-

Stir the mixture at room temperature (for KMnO4) or reflux (for Pd/C) for 12-24 hours.[5][12]

-

Filter off the oxidizing agent and evaporate the solvent under reduced pressure.

-

Purify the resulting solid by column chromatography or recrystallization to obtain the final 1-substituted-β-carboline-3-carboxylic acid methyl ester.[12]

-

II. Pharmacology and Mechanism of Action: The GABA-A Receptor Interface

The primary molecular target for β-CCM and many of its analogs is the central benzodiazepine receptor, an allosteric modulatory site on the GABA-A receptor.[1][2] The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows chloride ions to flow into the neuron, causing hyperpolarization and inhibiting neuronal firing.

β-Carbolines can be classified based on their functional activity at this site:

-

Agonists: Enhance the effect of GABA, leading to anxiolytic and anticonvulsant effects.

-

Antagonists: Bind to the receptor but have no intrinsic activity, thereby blocking the effects of both agonists and inverse agonists.

-

Inverse Agonists: Bind to the receptor and produce effects opposite to those of agonists. They decrease the effect of GABA, leading to anxiogenic (anxiety-producing) and proconvulsant/convulsant effects.[13][14][15]

β-CCM is a potent inverse agonist.[14] Its administration in animal models robustly induces anxiety-like behaviors and can trigger seizures.[13][16] This makes it an invaluable pharmacological tool for studying the neurobiological basis of anxiety and epilepsy.

Caption: Functional spectrum of β-carbolines at the GABA-A receptor.

Interestingly, some β-carboline inverse agonists, such as DMCM (methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate), exhibit a dual-action mechanism. At low concentrations, they act as expected inverse agonists, but at higher concentrations, they can enhance GABA-induced chloride currents through a separate, novel binding site on the GABA-A receptor.[17] This highlights the complex pharmacology of this compound class.

III. Structure-Activity Relationships (SAR): Tuning Pharmacological Activity

The pharmacological profile of a β-carboline derivative is exquisitely sensitive to its substitution pattern. Minor structural modifications can dramatically shift its activity from a potent inverse agonist to an antagonist or even a full agonist.[18][19]

| Position | Substitution | Resulting Activity | Rationale / Key Insight |

| C3 | Ester Group (e.g., -COOCH3) | Critical for Inverse Agonism. [17] | The ester moiety is necessary for the inverse agonist properties at the benzodiazepine site. Altering the ester (e.g., methyl vs. ethyl vs. propyl) can modulate potency and pharmacokinetic properties.[18][20] The ethyl ester, for instance, is a less potent convulsant in rodents due to rapid degradation.[20] |

| C1 | Alkyl (e.g., -CH3), Aryl, CF3 | Modulates Potency and Target Specificity. | Introduction of substituents at C1 can enhance activity at other targets, such as kinases. For example, replacing a methyl with a trifluoromethyl group can increase potency for haspin kinase inhibition.[21] |

| C4 | Ethyl (e.g., in DMCM) | Enhances Inverse Agonist Potency. | The 4-ethyl substitution in DMCM contributes to its high potency as a convulsant.[13] |

| C6, C7 | Methoxy (e.g., in DMCM) | Increases Potency. | Dimethoxy substitution at these positions, as seen in DMCM, significantly enhances the compound's inverse agonist and convulsant effects compared to β-CCM.[13] |

| N9 | Alkyl, Tethered Amines | Can Shift Target Profile. | Alkylation at the N9 position can introduce neuroprotective properties.[22] Adding a tethered primary amine at N9 can substantially increase potency against haspin kinase while reducing activity at other kinases like DYRK2.[21] |

These SAR insights are crucial for the rational design of new β-carboline analogs with desired pharmacological profiles, whether for use as research tools or as leads for therapeutic development.

IV. Experimental Evaluation: From Bench to Behavior

A multi-tiered approach is required to fully characterize the activity of novel β-carboline derivatives.

A. In Vitro Assays: Receptor Binding Affinity

The initial step is to determine the compound's affinity for the benzodiazepine binding site. This is typically achieved through a competitive radioligand binding assay.

Protocol: [³H]Flunitrazepam Competitive Binding Assay

-

Tissue Preparation:

-

Homogenize rat cerebral cortex or cerebellum tissue in a cold buffer (e.g., Tris-HCl).

-

Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA and other interfering substances.

-

Resuspend the final membrane preparation in the assay buffer to a specific protein concentration.

-

-

Binding Assay:

-

In a series of tubes, add the membrane preparation, a fixed concentration of [³H]Flunitrazepam (a high-affinity benzodiazepine radioligand), and varying concentrations of the test β-carboline compound.

-

To determine non-specific binding, add a high concentration of an unlabeled benzodiazepine (e.g., diazepam) to a separate set of tubes.

-

Incubate the mixture at 0-4°C for a defined period (e.g., 60 minutes).

-

-

Separation and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters quickly with cold buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

-

B. In Vivo Models: Assessing CNS Effects

In vivo studies are essential to confirm the functional effects (anxiogenic, proconvulsant, etc.) of the compounds in a whole-organism context.

1. Models of Anxiety:

-

Elevated Plus Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces. Anxiogenic compounds like β-CCM decrease the time spent and the number of entries into the open arms of the maze.[23][24]

-

Light/Dark Box Test: This model uses a two-compartment box with a brightly lit area and a dark area. Anxiogenic compounds decrease the time the animal spends in the light compartment.[14][23]

2. Models of Convulsant/Proconvulsant Activity:

-

Direct Observation: Administration of a sufficiently high dose of a potent inverse agonist like β-CCM or DMCM will induce observable seizures (e.g., clonic, tonic-clonic).[13][16] The latency to seizure onset and the seizure severity are recorded. The CD50 (convulsant dose in 50% of animals) can be determined.[16]

-

Pentylenetetrazol (PTZ) Potentiation: A sub-convulsive dose of the β-carboline is administered prior to a sub-convulsive dose of PTZ, a known chemoconvulsant. An increase in seizure incidence or severity compared to PTZ alone indicates a proconvulsant effect.[16][25]

V. Therapeutic Potential and Future Directions

While the anxiogenic and convulsant properties of β-CCM and its close analogs limit their direct therapeutic use in CNS disorders like anxiety, they remain invaluable as research tools. However, the versatility of the β-carboline scaffold has enabled the development of derivatives with significant therapeutic potential in other areas:

-

Oncology: Many β-carboline derivatives exhibit potent anticancer activity through mechanisms such as DNA intercalation and inhibition of key enzymes like topoisomerases and cyclin-dependent kinases (CDKs).[3][4][26]

-